While the provided papers do not offer a specific synthesis route for 3,4-dimethoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide, they offer insights into similar benzamide derivatives. Paper [ []] describes the synthesis of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives as potential anti-Alzheimer's agents. This synthesis involves the replacement of the 5,6-dimethoxy-1-indanone moiety of donepezil with N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) and substitutions at the spacer linkage. Paper [ []] outlines a general synthesis for substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides, involving the coupling of substituted benzoyl chlorides with corresponding amines.
The molecular structure of 3,4-dimethoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide can be deduced from its name and chemical structure analysis of similar compounds. It features a benzamide core with two methoxy groups at the 3 and 4 positions, an amide bond connecting it to a benzyl group, and a 4-methyl-1-piperazinyl substituent on the benzyl ring. Paper [ []] provides X-ray crystallographic data for a related compound, confirming the R stereochemistry and showcasing the folded conformation where the 4-fluorobenzyl group folds over the salicylamide moiety.
3,4-Dimethoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide acts as a dopamine D3 receptor antagonist, blocking the receptor from being activated by dopamine [ []]. The precise molecular mechanism of this interaction remains to be fully elucidated, but it likely involves competitive binding to the dopamine binding site on the D3 receptor. This antagonistic activity has been shown to modulate dopamine release in the frontal cortex and influence the electrical activity of dopaminergic neurons in the ventrotegmental area [ []].
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7